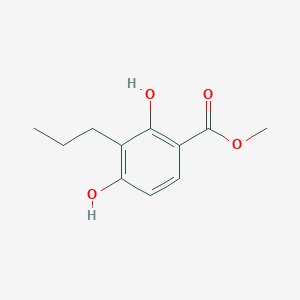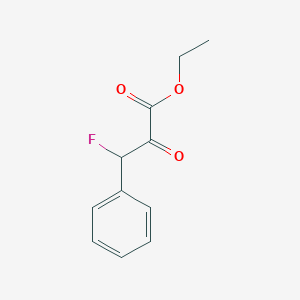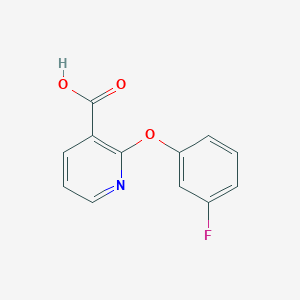
5-Methyl-6-methylamino-2-pyridinecarboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-6-methylamino-2-pyridinecarboxaldehyde is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methyl group at the 5th position, a methylamino group at the 6th position, and a formyl group at the 2nd position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-methylamino-2-pyridinecarboxaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and solvent choice. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
5-Methyl-6-methylamino-2-pyridinecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: 5-Methyl-6-methylaminopyridine-2-carboxylic acid
Reduction: 5-Methyl-6-methylaminopyridine-2-methanol
Substitution: Depending on the nucleophile used, various substituted pyridine derivatives
科学研究应用
5-Methyl-6-methylamino-2-pyridinecarboxaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: Research into the medicinal properties of this compound and its derivatives may lead to the development of new drugs for various diseases.
Industry: It can be used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
作用机制
The mechanism of action of 5-Methyl-6-methylamino-2-pyridinecarboxaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the formyl group allows for potential interactions with nucleophiles, while the methylamino group can participate in hydrogen bonding and other interactions.
相似化合物的比较
Similar Compounds
5-Methylpyridine-2-carboxaldehyde: Lacks the methylamino group at the 6th position.
6-Methylpyridine-2-carboxaldehyde: Lacks the methyl group at the 5th position.
2-Picoline-6-carboxaldehyde: Similar structure but with different substituents.
Uniqueness
5-Methyl-6-methylamino-2-pyridinecarboxaldehyde is unique due to the presence of both a methyl group and a methylamino group on the pyridine ring. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The compound’s structure enables it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
属性
分子式 |
C8H10N2O |
|---|---|
分子量 |
150.18 g/mol |
IUPAC 名称 |
5-methyl-6-(methylamino)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H10N2O/c1-6-3-4-7(5-11)10-8(6)9-2/h3-5H,1-2H3,(H,9,10) |
InChI 键 |
XLOYWTUSXOWPRT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(C=C1)C=O)NC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4'-hydroxy-2-methyl-[1,1'-Biphenyl]-4-carbonitrile](/img/structure/B8686373.png)


![3-(2-Methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine](/img/structure/B8686400.png)
![Ethyl 4-[2-(4-fluorophenyl)ethyl]piperazine-1-carboxylate](/img/structure/B8686417.png)

![2-Chloro-4,6-bis[(oxiran-2-yl)methoxy]-1,3,5-triazine](/img/structure/B8686431.png)
